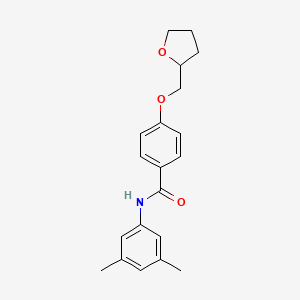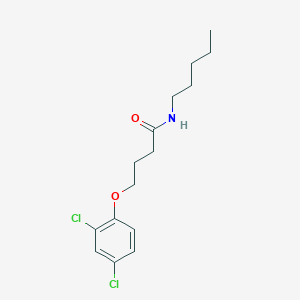![molecular formula C20H21Cl2N3O3 B4630009 METHYL 4-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4630009.png)
METHYL 4-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Descripción general
Descripción
METHYL 4-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is a useful research compound. Its molecular formula is C20H21Cl2N3O3 and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate is 421.0959969 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of novel compounds and their structural characterization play a pivotal role in the advancement of chemical research. For instance, Bektaş et al. (2010) have synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were tested for antimicrobial activities, showing good to moderate activities against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010). Similarly, Little et al. (2008) conducted an X-ray crystallographic study on derivatives of triazenes, revealing structural intricacies that could influence the design of new chemical entities with potential applications in various fields (Little, Vanessa Renee, Jenkins, H., & Vaughan, K., 2008).
Antiproliferative Activity
Research into the antiproliferative activities of chemical compounds is crucial for identifying new therapeutic agents. Hranjec et al. (2012) synthesized 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which were found to possess moderate to good antiproliferative activity against several human cancer cell lines. This suggests their potential as leads in the development of anticancer drugs (Hranjec, M., Pavlović, G., & Karminski-Zamola, G., 2012).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) studied novel piperazine substituted naphthalimide compounds for their luminescent properties and photo-induced electron transfer, showcasing the potential of these molecules in the development of new photonic and electronic materials (Gan, Jiaan, Chen, Kongchang, Chang, Chen-Pin, & Tian, H., 2003).
Metabolism in Agricultural Sciences
Understanding the metabolism of chemicals in plants is essential for developing more effective and safer agrochemicals. Anderson et al. (1989) explored the metabolism of metsulfuron methyl in wheat and barley, identifying specific metabolites. This research contributes to our understanding of how these compounds are processed in plants, which is crucial for assessing their environmental impact and efficacy as herbicides (Anderson, J. J., Priester, T., & Shalaby, L., 1989).
Propiedades
IUPAC Name |
methyl 4-[[4-[(2,4-dichlorophenyl)methyl]piperazine-1-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3/c1-28-19(26)14-3-6-17(7-4-14)23-20(27)25-10-8-24(9-11-25)13-15-2-5-16(21)12-18(15)22/h2-7,12H,8-11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQDFFQPISBMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4629935.png)
![3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE](/img/structure/B4629947.png)
![N-(3-chlorophenyl)-3-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzamide](/img/structure/B4629959.png)
![(Z)-1-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B4629966.png)
![(5E)-3-(2-fluorobenzyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B4629977.png)
![N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDE](/img/structure/B4629982.png)


![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)
![N-CYCLOPENTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4630004.png)


![5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4630024.png)
